Heptyl acrylate

Vue d'ensemble

Description

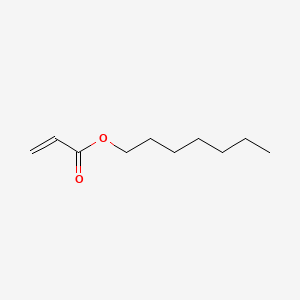

Heptyl acrylate, also known as 2-Propenoic acid, heptyl ester, is an organic compound with the molecular formula C10H18O2. It is an ester formed from heptanol and acrylic acid. This compound is commonly used in the production of polymers and copolymers, which are utilized in various industrial applications such as adhesives, coatings, and sealants .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Heptyl acrylate can be synthesized through the esterification of acrylic acid with heptanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, this compound is produced using a continuous esterification process. This involves the reaction of acrylic acid with heptanol in the presence of a catalyst, followed by the removal of water formed during the reaction. The product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Heptyl acrylate undergoes various chemical reactions, including:

Polymerization: It can undergo free-radical polymerization to form homopolymers or copolymers with other monomers.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form acrylic acid and heptanol.

Addition Reactions: It can participate in addition reactions with nucleophiles, such as amines and alcohols, to form corresponding adducts.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used under thermal or UV conditions.

Hydrolysis: Acidic or basic conditions with catalysts like hydrochloric acid or sodium hydroxide.

Addition Reactions: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed:

Polymerization: Polymers and copolymers used in adhesives and coatings.

Hydrolysis: Acrylic acid and heptanol.

Addition Reactions: Various adducts depending on the nucleophile used.

Applications De Recherche Scientifique

Polymer Synthesis

Monomer for Polymers and Copolymers

Heptyl acrylate serves as a crucial monomer in the production of polymers and copolymers. Its polymerization can be initiated through free-radical mechanisms, leading to the formation of cross-linked networks that exhibit desirable mechanical properties. The ability to modify the polymer structure by varying the composition of this compound with other monomers allows for tailored properties suitable for specific applications.

Table 1: Properties of Polymers Derived from this compound

Biomedical Applications

Medical Devices and Drug Delivery Systems

This compound is utilized in developing biocompatible materials for medical devices, including drug delivery systems and coatings for implants. The copolymerization of this compound with other biocompatible monomers enhances the performance of these materials, making them suitable for long-term implantation in biological systems.

Case Study: Biocompatibility Testing

A study evaluated the biocompatibility of this compound-based polymers used in drug delivery systems. The results indicated minimal cytotoxicity and favorable interactions with human cells, confirming its potential for medical applications .

Industrial Applications

Adhesives and Coatings

In industrial settings, this compound is commonly used in producing pressure-sensitive adhesives, coatings, and sealants. Its properties allow for strong adhesion and durability in various environmental conditions.

Table 2: Industrial Applications of this compound

Environmental Considerations

While this compound has numerous beneficial applications, it is essential to consider its environmental impact. Studies have shown that polymers derived from this compound exhibit low toxicity to aquatic life at certain concentrations . Regulatory frameworks are being developed to assess the environmental risks associated with acrylates systematically.

Mécanisme D'action

The mechanism of action of heptyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This is facilitated by the presence of the acrylate group, which can participate in free-radical polymerization reactions. The molecular targets and pathways involved include the formation of covalent bonds between monomer units, leading to the creation of polymer chains and networks .

Comparaison Avec Des Composés Similaires

Heptyl acrylate can be compared with other similar compounds such as:

Butyl acrylate: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.

Hexyl acrylate: Slightly shorter alkyl chain, used in similar applications but with variations in polymer properties.

Octyl acrylate: Longer alkyl chain, resulting in different solubility and polymer characteristics.

Uniqueness: this compound’s unique combination of an intermediate-length alkyl chain and acrylate functionality makes it particularly useful in applications requiring a balance of flexibility and adhesion properties. Its ability to form copolymers with a wide range of monomers further enhances its versatility in industrial and biomedical applications .

Activité Biologique

Heptyl acrylate is an ester derived from acrylic acid and heptanol, commonly used in various industrial applications, including coatings and adhesives. Recent studies have begun to explore its biological activities, particularly its potential as an antimicrobial and anticancer agent. This article consolidates findings from diverse sources to present a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₁₃H₂₄O₂

- Molecular Weight : 212.33 g/mol

The compound features a hydrophobic heptyl chain, which is believed to influence its interaction with biological membranes, potentially enhancing its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that compounds with acrylate groups, including this compound, can disrupt bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Klebsiella pneumoniae | 16 µg/mL |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

Emerging studies have also highlighted the potential anticancer properties of this compound. The compound's ability to induce apoptosis in cancer cells has been documented, particularly in prostate and breast cancer cell lines.

Case Study: Anticancer Effects on Prostate Cancer Cells

A study assessed the effects of this compound on prostate cancer cell lines, revealing a dose-dependent reduction in cell viability. The mechanism was attributed to the induction of oxidative stress and subsequent apoptosis.

- Cell Line : LNCaP (prostate cancer)

- Concentration Range : 10-100 µM

- Results :

- At 50 µM, a 50% reduction in viability was observed after 48 hours.

- Increased levels of reactive oxygen species (ROS) were detected, confirming oxidative stress induction.

Toxicity and Safety Profile

While the biological activities of this compound are promising, it is essential to consider its toxicity profile. Studies indicate that while low concentrations may exhibit beneficial effects, higher concentrations can lead to cytotoxicity in normal cells.

Table 2: Cytotoxicity of this compound on Normal Cell Lines

Propriétés

IUPAC Name |

heptyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-3-5-6-7-8-9-12-10(11)4-2/h4H,2-3,5-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCFQUKBBGYTJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29500-72-9 | |

| Record name | Poly(heptyl acrylate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29500-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0062474 | |

| Record name | Heptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2499-58-3 | |

| Record name | Heptyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2499-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, heptyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptyl acrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, heptyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.